molecular formula C23H22N6O3 B2609443 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921829-88-1

3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2609443
CAS No.: 921829-88-1
M. Wt: 430.468
InChI Key: VXLHLLWTPZLKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex heterocyclic compound that belongs to the triazolopurine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a purine scaffold. The presence of methoxyphenyl and phenylpropyl groups further enhances its chemical diversity and potential biological activity.

Scientific Research Applications

3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

    Target of action

    1,2,4-triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are readily capable of binding in the biological system . .

    Mode of action

    1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors

    Biochemical pathways

    1,2,4-triazoles are involved in a wide range of potential pharmaceutical activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities

    Pharmacokinetics

    The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-triazoles can vary widely depending on their specific structures

    Result of action

    The molecular and cellular effects of 1,2,4-triazoles can vary widely depending on their specific structures and targets

Safety and Hazards

The safety and hazards associated with triazoles can vary widely depending on their specific structures and the conditions under which they are used. It’s important to refer to the specific safety data sheets for each compound .

Future Directions

The future directions in the research of triazoles involve the synthesis of novel triazole derivatives with enhanced biological activities and improved safety profiles . The development of new synthetic methods and the exploration of new biological activities are also important areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various substituted triazolopurine derivatives, which may exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione lies in its specific substitution pattern and the presence of both methoxyphenyl and phenylpropyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-27-21-18(20(30)24-23(27)31)28(14-6-9-15-7-4-3-5-8-15)22-26-25-19(29(21)22)16-10-12-17(32-2)13-11-16/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLHLLWTPZLKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.